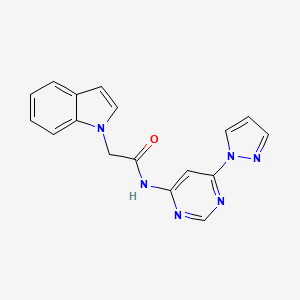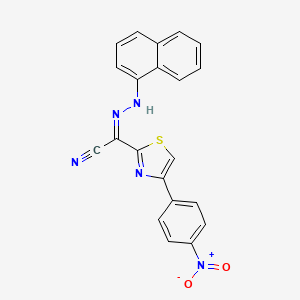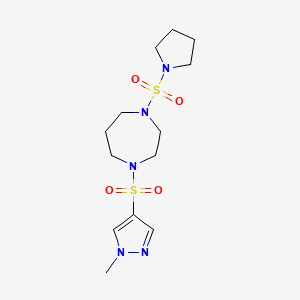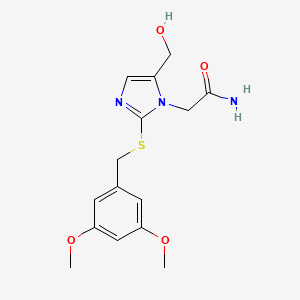
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide, also known as PIPER, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PIPER has been shown to have a high affinity for a specific protein target, making it a promising tool for research and drug development.
作用机制
The exact mechanism by which N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide interacts with its protein target is not fully understood, but it is believed to bind to a specific site on the protein and prevent its normal activity. This can lead to changes in downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
Studies have shown that N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses, among other effects.
实验室实验的优点和局限性
One advantage of using N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide in lab experiments is its high affinity and specificity for its protein target, which allows for precise manipulation of cellular processes. However, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide can be difficult to synthesize and may have limited solubility in certain experimental conditions, which can limit its use.
未来方向
There are many potential future directions for research involving N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide. Some possible areas of investigation include:
1. Further elucidation of the mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide and its protein target.
2. Investigation of the effects of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide in different cellular and disease models.
3. Development of new N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide derivatives with improved solubility and bioactivity.
4. Exploration of the potential therapeutic applications of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide in various diseases, such as cancer and autoimmune disorders.
5. Investigation of the potential use of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide as a research tool for studying the role of its protein target in various cellular processes.
In conclusion, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. Its high affinity and specificity for a specific protein target make it a promising tool for research and drug development. Further investigation is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been described in several publications. One method involves the reaction of 4-amino-6-(1H-pyrazol-1-yl)pyrimidine with 2-(1H-indol-1-yl)acetic acid in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been used in a variety of scientific studies to investigate the role of its protein target in various cellular processes. It has been shown to inhibit the activity of this protein both in vitro and in vivo, leading to changes in cell signaling, gene expression, and other physiological responses.
属性
IUPAC Name |
2-indol-1-yl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(11-22-9-6-13-4-1-2-5-14(13)22)21-15-10-16(19-12-18-15)23-8-3-7-20-23/h1-10,12H,11H2,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQKQCMFKXVQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4-[2-hydroxyethyl(methyl)amino]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2793350.png)



![2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793356.png)


![1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2793359.png)
![1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2793361.png)

![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793364.png)
![6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2793366.png)
![2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid](/img/structure/B2793369.png)